![molecular formula C18H15FN2O2 B5884495 2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5884495.png)
2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related fluorine-substituted quinoline derivatives involves Michael addition reactions between guanidine hydrochloride and α,β-unsaturated ketones, resulting in compounds with improved solubility and potential anti-inflammatory activity (Sun et al., 2019). While this does not directly describe the synthesis of 2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide, it provides a context for the chemical strategies that might be applied to similar compounds.
Molecular Structure Analysis
Structural analysis through single-crystal X-ray diffraction is a common approach to understanding the molecular configuration of fluorine-substituted compounds, revealing the influence of fluorine atoms on molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π interactions (Sun et al., 2019).
Chemical Reactions and Properties
The reactivity of similar compounds, such as N-(2,3-difluorophenyl)-2-fluorobenzamide, involves condensation reactions leading to products with distinct crystal structures and intermolecular interactions facilitated by fluorine atoms (Hehir & Gallagher, 2023). These reactions highlight the role of fluorine in enhancing solubility and modifying physical properties.
Physical Properties Analysis
The physical properties of fluorine-substituted benzamides include significant alterations in solubility, boiling points, and melting points due to the presence of fluorine atoms. The detailed solubility in water or PBS buffer systems for related compounds indicates the potential for diverse applications in solution chemistry and pharmacology (Sun et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds and stability under various conditions, are influenced by the incorporation of fluorine atoms. For instance, the formation of hydrogen bonds and π-π interactions in fluorine-substituted benzamides contributes to their unique chemical behavior and potential as bioactive molecules (Sun et al., 2019).
Future Directions
The future directions in the study of quinoline derivatives involve the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . The focus is on synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .
properties
IUPAC Name |
2-fluoro-N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-21(18(23)14-7-3-4-8-15(14)19)11-13-10-12-6-2-5-9-16(12)20-17(13)22/h2-10H,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBCERSJUJIWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.